molecular formula C11H12N2O6 B5741986 methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate

methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate

Cat. No.: B5741986
M. Wt: 268.22 g/mol
InChI Key: JVTVNDZNTWPWBK-UHFFFAOYSA-N
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Description

Methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate is an organic compound with the molecular formula C11H12N2O6 It is a derivative of benzoic acid and features both methoxy and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate typically involves the reaction of 4-methoxy-3-nitrobenzoic acid with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Esterification: 4-methoxy-3-nitrobenzoic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl 4-methoxy-3-nitrobenzoate.

    Amidation: The ester is then reacted with methylamine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as halides or amines.

    Hydrolysis: Acidic or basic conditions.

Major Products Formed

    Reduction: Methyl 2-[(4-amino-3-methoxybenzoyl)amino]acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-methoxy-3-nitrobenzoic acid and methanol.

Scientific Research Applications

Methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes and receptors. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]benzoate
  • Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate
  • Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]acetate

Uniqueness

Methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate is unique due to the presence of both methoxy and nitro functional groups, which impart distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O6/c1-18-9-4-3-7(5-8(9)13(16)17)11(15)12-6-10(14)19-2/h3-5H,6H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTVNDZNTWPWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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